(6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride
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Overview
Description
(6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₇H₁₀Cl₂N₂O. It is a derivative of pyridine, featuring a chloro and methoxy substituent on the pyridine ring, and an amine group attached to the methylene carbon. This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-5-methoxypyridine.
Formation of Intermediate: The pyridine derivative undergoes a reaction with formaldehyde and hydrogen cyanide to form an intermediate nitrile.
Reduction: The nitrile intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield (6-Chloro-5-methoxypyridin-3-yl)methanamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the starting materials and intermediates.
Catalysts: Employing efficient catalysts to speed up the reduction process.
Purification: Implementing purification techniques such as crystallization and filtration to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form secondary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon is typically used.
Substitution: Nucleophiles like sodium azide or thiourea are used under mild conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields secondary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-5-methoxypyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(6-Chloro-5-methoxypyridin-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
(6-Chloro-5-methoxypyridin-3-yl)ethylamine: Features an ethyl group attached to the amine.
Uniqueness
(6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
(6-chloro-5-methoxypyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-6-2-5(3-9)4-10-7(6)8;/h2,4H,3,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOUTJUWMYJYFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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